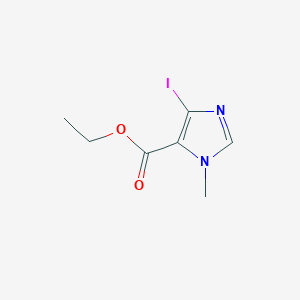
2-Acetyl-3-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetyl-3-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C9H7FO2. It is characterized by a strong fruity odor and has garnered significant attention due to its various applications in research and industry.
Synthetic Routes and Reaction Conditions:
Claisen-Schmidt Condensation: This method involves the reaction of 3-fluorobenzaldehyde with acetone under basic conditions to form this compound.
Microwave-Assisted Synthesis: This method enhances the reaction rate and yield by using microwave irradiation.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Claisen-Schmidt condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalysts can further enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-acetyl-3-fluorobenzoic acid.
Reduction: Formation of 2-acetyl-3-fluorobenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Acetyl-3-fluorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-acetyl-3-fluorobenzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biological processes. The fluorine atom can influence the reactivity and stability of the compound, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison:
- Reactivity: 2-Acetyl-3-fluorobenzaldehyde is more reactive than 3-fluorobenzaldehyde and 4-fluorobenzaldehyde due to the presence of the acetyl group, which can participate in additional chemical reactions .
- Applications: While all fluorobenzaldehyde isomers have applications in organic synthesis, this compound is unique due to its dual functional groups (aldehyde and acetyl), making it more versatile in chemical transformations .
Propriétés
Formule moléculaire |
C9H7FO2 |
|---|---|
Poids moléculaire |
166.15 g/mol |
Nom IUPAC |
2-acetyl-3-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)9-7(5-11)3-2-4-8(9)10/h2-5H,1H3 |
Clé InChI |
QCMWDBGMAKUCNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=CC=C1F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B15305279.png)




![1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B15305310.png)


![4-amino-N,N-diethyl-4'-fluoro-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B15305336.png)





